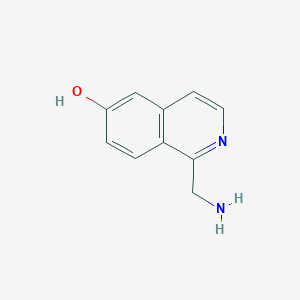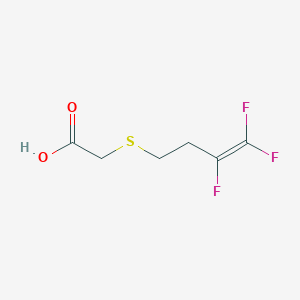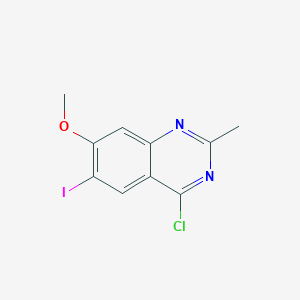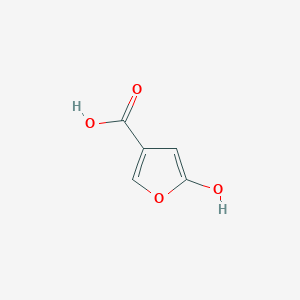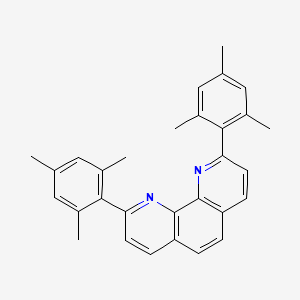
2,9-Dimesityl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimesityl-1,10-phenanthroline is an organic compound known for its unique structural and electronic properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, catalysis, and material science. The compound is characterized by the presence of two mesityl groups attached to the 2 and 9 positions of the phenanthroline ring, which significantly influence its chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimesityl-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Functionalization: The 2 and 9 positions of the phenanthroline ring are functionalized using mesityl bromide in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the mesityl rings.
科学的研究の応用
2,9-Dimesityl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: Research is ongoing into its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism by which 2,9-Dimesityl-1,10-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. In biological systems, its metal complexes can intercalate with DNA, disrupting cellular processes and leading to cell death.
類似化合物との比較
1,10-Phenanthroline: The parent compound, lacking the mesityl groups, is less sterically hindered and has different electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of mesityl groups, leading to different reactivity and applications.
Neocuproine: Another derivative with distinct substituents that influence its coordination chemistry and biological activity.
Uniqueness: 2,9-Dimesityl-1,10-phenanthroline is unique due to the presence of bulky mesityl groups, which provide steric protection and influence its electronic properties. This makes it particularly useful in applications requiring stable metal complexes and specific reactivity patterns.
特性
分子式 |
C30H28N2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)25-11-9-23-7-8-24-10-12-26(32-30(24)29(23)31-25)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3 |
InChIキー |
QBCTYVWULHRLDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C)C)C)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)

